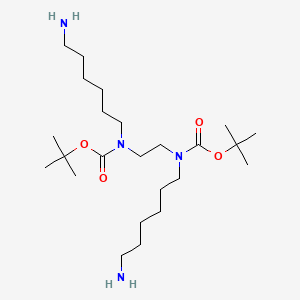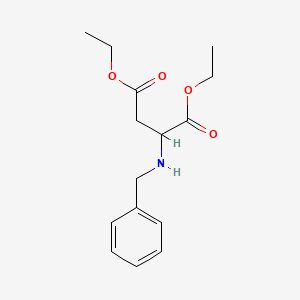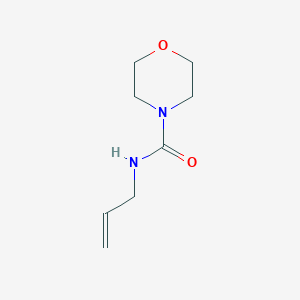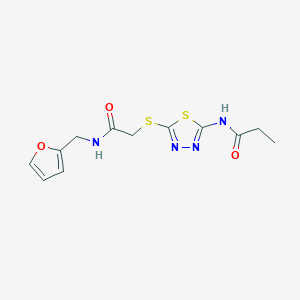
6-フルオロ-3-(3-(4-イソプロピルフェニル)-1,2,4-オキサジアゾール-5-イル)キノリン-4(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, an oxadiazole ring fused at the 3rd position, and an isopropylphenyl group attached to the oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
科学的研究の応用
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes, receptors, and ion channels.
Material Science: The compound’s unique electronic and photophysical properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level, including protein-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound may find applications in the development of new materials, coatings, and catalysts due to its stability and reactivity.
準備方法
The synthesis of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the isopropylphenyl group: The isopropylphenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between an arylboronic acid and a halogenated oxadiazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogenating agents, alkylating agents, and acylating agents.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be facilitated by reagents such as acids, bases, or transition metal catalysts.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom and oxadiazole ring may contribute to the compound’s binding affinity and specificity by forming hydrogen bonds, π-π interactions, and other non-covalent interactions with the target.
類似化合物との比較
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be compared with other quinoline derivatives and oxadiazole-containing compounds. Similar compounds include:
6-chloro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.
6-fluoro-3-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound lacks the fluorine atom, which may affect its overall stability and reactivity.
The uniqueness of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-fluoro-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-11(2)12-3-5-13(6-4-12)19-23-20(26-24-19)16-10-22-17-8-7-14(21)9-15(17)18(16)25/h3-11H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKLTUNCIYVZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B2435917.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2435920.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2435921.png)

![2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B2435925.png)
![6-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2435926.png)
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2435927.png)

![Methyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435929.png)

![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2435934.png)
